![molecular formula C24H35NO5 B056370 Deramciclane fumarate CAS No. 120444-72-6](/img/structure/B56370.png)
Deramciclane fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deramciclane fumarate is a novel anxiolytic drug that has been developed for the treatment of anxiety disorders. It belongs to the class of non-benzodiazepine anxiolytics and acts on the GABA-A receptor. Deramciclane fumarate has been shown to be effective in reducing anxiety without causing sedation or cognitive impairment.
Mécanisme D'action
Deramciclane fumarate acts on the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and neuronal hyperpolarization. This results in a reduction in neuronal excitability and a decrease in anxiety.
Biochemical and Physiological Effects:
Deramciclane fumarate has been shown to have a favorable safety profile and does not cause sedation or cognitive impairment. It has a half-life of approximately 12 hours and is metabolized by the liver. Deramciclane fumarate does not interact with other drugs metabolized by the cytochrome P450 system, which makes it a safe option for patients with comorbidities.
Avantages Et Limitations Des Expériences En Laboratoire
Deramciclane fumarate has several advantages for use in lab experiments. It has a high affinity for the GABA-A receptor and produces a dose-dependent reduction in anxiety. Deramciclane fumarate is also well-tolerated and does not cause sedation or cognitive impairment. However, one limitation is that it may not be effective in all patients with anxiety disorders.
Orientations Futures
There are several future directions for the use of deramciclane fumarate. One area of research is the development of new derivatives of deramciclane fumarate that may have improved efficacy or safety profiles. Another area of research is the investigation of deramciclane fumarate for the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, the use of deramciclane fumarate in combination with other anxiolytic drugs may be explored to improve treatment outcomes.
Conclusion:
Deramciclane fumarate is a promising anxiolytic drug that acts on the GABA-A receptor. It has been shown to be effective in reducing anxiety without causing sedation or cognitive impairment. Deramciclane fumarate has a favorable safety profile and is well-tolerated. Future research may lead to the development of new derivatives of deramciclane fumarate and the investigation of its use in other psychiatric disorders.
Méthodes De Synthèse
Deramciclane fumarate is synthesized by reacting 2-amino-5-chlorobenzonitrile with 2-methyl-2-butanol in the presence of sodium hydroxide. The resulting product is then reacted with fumaric acid to form deramciclane fumarate. The synthesis method has been optimized to produce high yields of pure deramciclane fumarate.
Applications De Recherche Scientifique
Deramciclane fumarate has been extensively studied in preclinical and clinical trials for the treatment of anxiety disorders. It has been shown to be effective in reducing anxiety in animal models and in human subjects. Deramciclane fumarate has also been investigated for its potential use in the treatment of depression, sleep disorders, and neuropathic pain.
Propriétés
Numéro CAS |
120444-72-6 |
---|---|
Nom du produit |
Deramciclane fumarate |
Formule moléculaire |
C24H35NO5 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine |
InChI |
InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1 |
Clé InChI |
RFQWRWCCNQNACG-HJYQBBATSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |
Synonymes |
2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate deramciclane deramciclane, (1R,2S,4R)-isomer deramciclane, (endo-EGYT 3886)-isomer EGIS 3886 EGIS-3886 EGIS3886 EGYT 3886 EGYT-3886 N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.